Pomalidomide-C6-I TFA
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Overview
Description
Pomalidomide-C6-I TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in biomedical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-C6-I TFA involves the synthesis of heterobifunctional pomalidomide conjugates. Current methods for the preparation of these conjugates often rely on strategies that ensure high yield and minimal byproducts . One approach involves the use of secondary amines, which consistently afford greater yields than primary amines . Additionally, a continuous flow synthesis method has been developed, which allows for a multi-step process to be carried out efficiently and safely .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step continuous flow synthesis. This method is preferred due to its reliability, reproducibility, and efficiency in producing high yields of the compound . The process involves dissolving pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C6-I TFA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from the reactions involving this compound include various pomalidomide-linker conjugates, which are used in the development of protein degrader libraries .
Scientific Research Applications
Pomalidomide-C6-I TFA has a wide range of scientific research applications. It is primarily used in the field of PROTAC technology to facilitate the targeted degradation of specific proteins. This makes it a valuable tool in drug development, particularly for the treatment of diseases such as multiple myeloma . Additionally, the intrinsic fluorescence of pomalidomide can be utilized for imaging applications, allowing researchers to assess cellular penetration of degrader candidates .
Mechanism of Action
Pomalidomide-C6-I TFA exerts its effects by binding to the CRBN ligand, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins . The compound enhances T cell and natural killer cell-mediated immunity, inhibits the proliferation of tumor cells, and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pomalidomide-C6-I TFA include thalidomide, lenalidomide, and other pomalidomide derivatives . These compounds are also used in PROTAC technology and have similar mechanisms of action.
Uniqueness: this compound is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows for the targeted degradation of specific proteins, making it a valuable tool in drug development and biomedical research .
Properties
Molecular Formula |
C21H23F3IN3O6 |
---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |
InChI Key |
RRHHAHXUMGXGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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